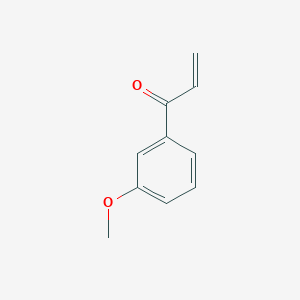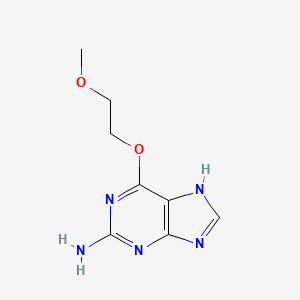
6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE is a chemical compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a purine core substituted with a 2-methoxyethoxy group, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE typically involves multi-step organic reactions One common synthetic route starts with the functionalization of a purine derivativeFor example, the reaction of a purine derivative with 2-(2-methoxyethoxy)ethanol in the presence of a base such as sodium hydride can yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced purine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the 2-methoxyethoxy group can be replaced by other nucleophiles under suitable conditions.
Wissenschaftliche Forschungsanwendungen
6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Wirkmechanismus
The mechanism of action of 6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The 2-methoxyethoxy group may enhance its solubility and bioavailability, facilitating its interaction with target molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE can be compared with other purine derivatives such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
2-amino-6-chloropurine: A synthetic purine derivative with different substituents.
6-(2-hydroxyethoxy)-7H-purin-2-amine: A similar compound with a hydroxyethoxy group instead of a methoxyethoxy group.
Eigenschaften
CAS-Nummer |
105797-60-2 |
|---|---|
Molekularformel |
C8H11N5O2 |
Molekulargewicht |
209.21 g/mol |
IUPAC-Name |
6-(2-methoxyethoxy)-7H-purin-2-amine |
InChI |
InChI=1S/C8H11N5O2/c1-14-2-3-15-7-5-6(11-4-10-5)12-8(9)13-7/h4H,2-3H2,1H3,(H3,9,10,11,12,13) |
InChI-Schlüssel |
NXQXGALZDPNWMP-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=NC(=NC2=C1NC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Imidazo[1,2-b][1,2,4]triazin-3-yl)propan-2-ol](/img/structure/B8781604.png)
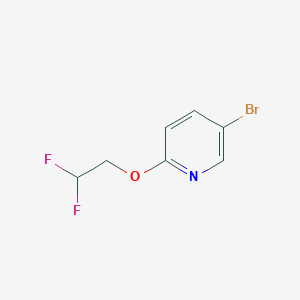
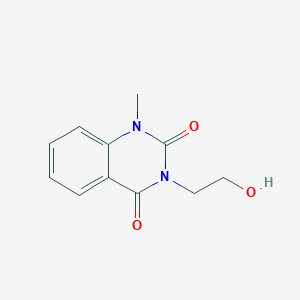
![3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one](/img/structure/B8781624.png)
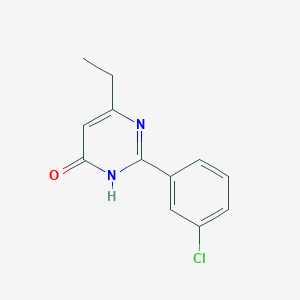



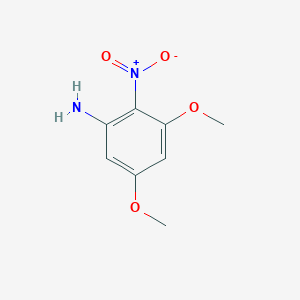
![Isothiazolo[4,3-D]pyrimidine](/img/structure/B8781686.png)

